

Technical Guide: 2-(4-Bromophenyl)-5-methylpyrimidine

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-methylpyrimidine

CAS No.: 174720-38-8

Cat. No.: B1270372

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Executive Summary

2-(4-Bromophenyl)-5-methylpyrimidine (CAS 174720-38-8) is a specialized heterocyclic building block utilized in the synthesis of high-affinity kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1][2] Distinguished by its 2-aryl-5-alkylpyrimidine core, this compound offers a unique balance of lipophilicity and metabolic stability compared to its unsubstituted analogs.

The presence of the bromine atom at the para-position of the phenyl ring serves as a critical "synthetic handle," enabling orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the pyrimidine pharmacophore. This guide details its physicochemical profile, robust synthetic pathways, and handling protocols for medicinal chemistry applications.

Chemical Identity & Physicochemical Profile[3][4][5][6]

Core Identifiers

| Property | Specification |
|-------------------|---|
| IUPAC Name | 2-(4-Bromophenyl)-5-methylpyrimidine |
| CAS Number | 174720-38-8 |
| Molecular Formula | C ₁₁ H ₉ BrN ₂ |
| Molecular Weight | 249.11 g/mol |
| SMILES | <chem>CC1=CN=C(N=C1)C2=CC=C(Br)C=C2</chem> |
| Appearance | Off-white to pale yellow solid |

Physicochemical Properties[4]

- Solubility: Low aqueous solubility; highly soluble in DCM, DMSO, and DMF. Moderate solubility in hot ethanol.
- Lipophilicity (cLogP): ~3.2 (Predicted). The 5-methyl group increases lipophilicity relative to the parent pyrimidine, enhancing membrane permeability in drug candidates.
- Electronic Character: The pyrimidine ring is electron-deficient, but the 5-methyl group provides weak inductive donation (+I), slightly increasing the basicity of the ring nitrogens compared to 5-halo analogs.

Synthetic Architecture

The synthesis of **2-(4-Bromophenyl)-5-methylpyrimidine** is most reliably achieved through a condensation-cyclization strategy. This approach is superior to cross-coupling methods (e.g., Suzuki coupling of 2-chloropyrimidine) because it avoids potential scrambling or homocoupling of the bromine handle on the phenyl ring.

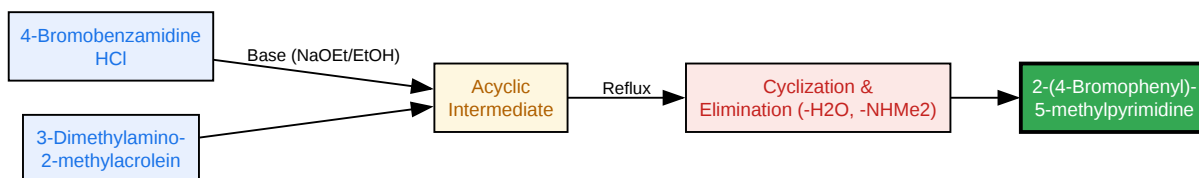
Primary Route: Amidine-Vinamidinium Condensation

This route constructs the pyrimidine ring de novo, ensuring high regioselectivity.

- Precursor A: 4-Bromobenzamidine hydrochloride.

- Precursor B: 3-(Dimethylamino)-2-methylacrolein (or a related vinamidinium salt).
- Mechanism: The amidine nitrogen attacks the electrophilic carbonyl/enamine carbon of the acrolein derivative, followed by cyclization and elimination of dimethylamine and water.

Reaction Pathway Visualization (DOT)



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Figure 1: De novo synthesis of the pyrimidine core via condensation. This pathway preserves the critical aryl-bromide bond.

Experimental Protocols

Synthesis Protocol (Standardized)

Note: This protocol is adapted for a 10 mmol scale. Scale-up requires re-evaluation of exotherms.

Reagents:

- 4-Bromobenzamidine HCl (2.35 g, 10 mmol)
- 3-(Dimethylamino)-2-methylacrolein (1.36 g, 12 mmol)
- Sodium Ethoxide (21% wt in EtOH) or Sodium Methoxide (solid, 1.2 eq)
- Ethanol (anhydrous, 20 mL)

Step-by-Step Methodology:

- Activation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Bromobenzamidine HCl in anhydrous ethanol.
- Neutralization: Add Sodium Ethoxide solution dropwise at room temperature. Stir for 15 minutes to liberate the free amidine base. Observation: The solution may become slightly cloudy due to NaCl precipitation.
- Addition: Add 3-(Dimethylamino)-2-methylacrolein in one portion.
- Cyclization: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3] The starting amidine should be consumed.
- Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.
- Extraction: Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 20 mL). The product is in the organic layer.[4]
- Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Validation Criteria:

- ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic singlet of the pyrimidine H-4/H-6 protons (typically δ ~8.6 ppm) and the methyl singlet (δ ~2.3 ppm). The para-substituted aromatic system will show two doublets in the aromatic region.
- Mass Spec: [M+H]⁺ = 249.0/251.0 (1:1 isotopic pattern for Br).

Functional Reactivity & Applications

The utility of **2-(4-Bromophenyl)-5-methylpyrimidine** lies in its orthogonal reactivity profile.

The C-Br "Handle" (Suzuki/Buchwald)

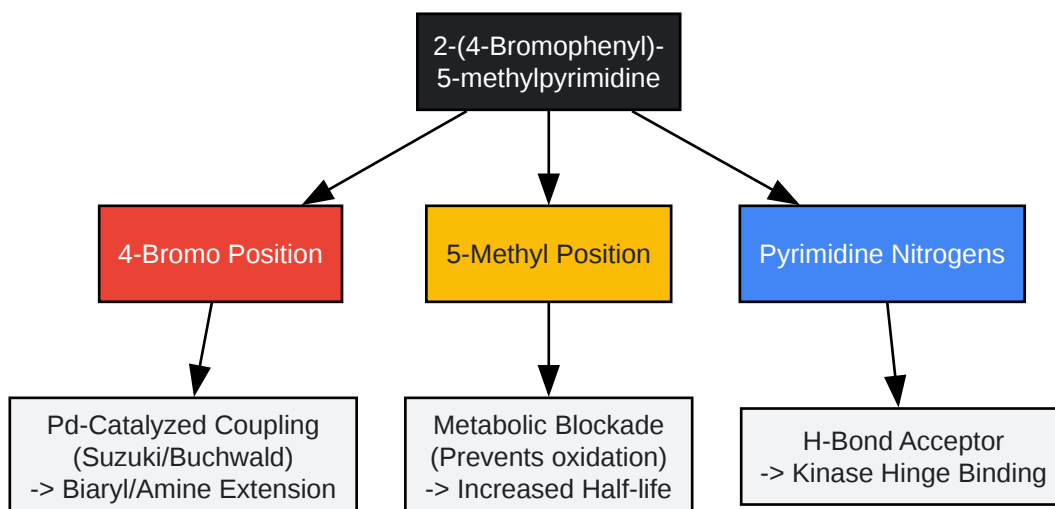
The bromine atom is positioned for high-yield Palladium-catalyzed cross-coupling.

- Suzuki-Miyaura: Coupling with aryl boronic acids creates biaryl systems common in kinase inhibitors (e.g., Imatinib analogs).
- Buchwald-Hartwig: Amination at this position allows the introduction of solubilizing groups (e.g., piperazines, morpholines).

The 5-Methyl Group

Unlike a simple proton, the 5-methyl group blocks metabolic oxidation at the 5-position, a common clearance pathway for pyrimidines. It also serves as a weak benzylic site; radical bromination (NBS/AIBN) can convert it to a bromomethyl group, allowing further functionalization (e.g., etherification or amination).

SAR Logic Diagram



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Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific structural motifs.

Safety & Handling (GHS)

- Signal Word: WARNING
- Hazard Statements:

- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[5]
- Handling: Operate within a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

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